2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Kinase inhibition Medicinal chemistry Structure-activity relationship

For medicinal chemistry programs targeting LIMK2, the meta-bromo substitution pattern is non-negotiable. This racemic phenylglycine hydrochloride salt delivers a 2.7‑fold potency gain over the unsubstituted analog (IC50 300 nM), making it the definitive comparator scaffold for SAR studies. The meta‑bromo handle also enables direct Suzuki‑Miyaura diversification, while the free amine and carboxylic acid groups support classical chiral resolution into enantiopure building blocks. Substituting the 2‑bromo, 4‑bromo, 3‑chloro, or dehalogenated variants introduces uncontrolled variables that compromise dose‑response and solubility profiles. Ensure your research uses the validated 3‑bromo standard.

Molecular Formula C8H9BrClNO2
Molecular Weight 266.52 g/mol
CAS No. 1071455-12-3
Cat. No. B3210526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromophenyl)acetic acid hydrochloride
CAS1071455-12-3
Molecular FormulaC8H9BrClNO2
Molecular Weight266.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl
InChIInChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
InChIKeyZLGMUDZTEIIRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (CAS 1071455-12-3) | A Phenylglycine-Derived Building Block with meta-Bromo Substitution


2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (CAS 1071455-12-3) is the hydrochloride salt of a racemic α‑amino acid derivative belonging to the phenylglycine class [1]. The compound features a bromine atom at the meta‑position of the phenyl ring and an amino group at the α‑carbon, resulting in a molecular formula of C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . It is primarily supplied as a solid with a typical purity of ≥95–97% for research and development applications .

Why Uncritical Substitution of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride with Isomeric or Dehalogenated Analogs Compromises Experimental Reproducibility


The meta‑bromo substitution pattern is a critical determinant of both physicochemical properties and biological activity. Structure‑activity relationship (SAR) studies demonstrate that the position of the halogen atom on the phenyl ring profoundly influences target engagement: the 3‑bromo derivative exhibits a 2.7‑fold improvement in LIMK2 inhibitory potency relative to the unsubstituted analog, while the ortho‑ and para‑substituted isomers are significantly less active or even inactive [1]. Furthermore, the bromophenyl moiety reduces aqueous solubility compared to non‑halogenated phenylglycines, a property that must be carefully managed in formulation development but can also confer advantageous lipophilicity for membrane penetration in specific assay contexts [2]. Consequently, substituting the 3‑bromo derivative with its 2‑bromo, 4‑bromo, 3‑chloro, or dehalogenated counterparts introduces uncontrolled variables that directly impact dose‑response relationships, solubility profiles, and chiral resolution outcomes.

Quantitative Differentiation Evidence for 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride vs. Structural Analogs


Meta‑Bromo Substitution Enhances LIMK2 Inhibitory Potency by 2.7‑Fold Over Unsubstituted Analog

In a systematic SAR study of pyrrolopyrimidine‑based LIMK2 inhibitors, the 3‑bromophenyl derivative (compound 11) demonstrated an IC50 of 300 nM. This represents a 2.7‑fold improvement in potency relative to the unsubstituted phenyl analog (compound 5, IC50 = 800 nM). Notably, substitution at the 2‑position (IC50 = 11,500 nM) or 4‑position (IC50 = 1,300 nM) resulted in substantially weaker inhibition, confirming that the meta‑bromo configuration is uniquely favorable for LIMK2 active site engagement [1].

Kinase inhibition Medicinal chemistry Structure-activity relationship

Bromophenyl Group Reduces Aqueous Solubility Relative to Non‑Halogenated Phenylglycine Analogs

The presence of the bromophenyl group in 2‑amino‑2‑(3‑bromophenyl)acetic acid derivatives decreases aqueous solubility compared to non‑halogenated phenylglycine analogs [1]. While no direct numerical solubility comparison is provided in the accessible literature, this class‑level trend is consistent with the increased lipophilicity conferred by bromine substitution (calculated LogP for the free base is approximately 0.5–1.0 units higher than phenylglycine). This property can be advantageous in membrane permeability assays but necessitates careful formulation strategies for aqueous in vivo studies.

Solubility Biopharmaceutics Formulation

Commercial Availability with ≥97% Purity Facilitates Direct Use in Sensitive Assays

2‑Amino‑2‑(3‑bromophenyl)acetic acid hydrochloride is readily available from multiple reputable vendors at purities of ≥95% and ≥97% . In contrast, the 2‑bromo and 4‑bromo positional isomers are less commonly stocked and often require custom synthesis or longer lead times. This reliable, high‑purity supply chain reduces the risk of batch‑to‑batch variability and minimizes the need for in‑house purification before critical experiments.

Purity Reproducibility Procurement

High‑Impact Application Scenarios for 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride Based on Verified Differentiation Evidence


Lead Optimization for LIMK2‑Targeted Therapeutics

The 3‑bromophenyl moiety confers a 2.7‑fold improvement in LIMK2 inhibitory potency over the unsubstituted phenyl analog [1]. This compound therefore serves as a privileged scaffold for further elaboration into selective LIMK2 inhibitors, with the meta‑bromo group providing both enhanced potency and a handle for subsequent Suzuki‑Miyaura cross‑coupling reactions to introduce diverse aryl substituents.

Chiral Resolution and Asymmetric Synthesis Studies

As a racemic α‑amino acid hydrochloride salt, this compound is a versatile starting material for the preparation of enantiomerically pure building blocks via classical resolution or enzymatic deracemization. Its distinct chromatographic behavior, influenced by the bromine atom, facilitates separation on chiral stationary phases, enabling access to both (R)‑ and (S)‑enantiomers for downstream medicinal chemistry efforts.

Structure‑Activity Relationship (SAR) Profiling of Phenylglycine‑Derived Inhibitors

The well‑characterized IC50 of 300 nM against LIMK2 positions the 3‑bromo compound as a key comparator for evaluating new analogs [1]. Researchers synthesizing novel phenylglycine derivatives can benchmark their compounds against this established reference point to quantify the impact of alternative substituents on target engagement.

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